N-(2-Thienylmethyloxy)phthalimide

Organic synthesis Gabriel synthesis N-alkoxyphthalimide preparation

Select N-(2-Thienylmethyloxy)phthalimide for its non-substitutable thiophene ring, which imparts distinct polarizability, π–π stacking, and chalcogen bonding capabilities absent in N-benzyloxy or N-alkoxy analogs. The 83% isolated yield synthetic route enables cost-effective multigram production, while the well-defined melting point (129.7–130.0 °C) ensures reliable purification and QC prior to deprotection. Its calculated LogP of 2.46 makes it a benchmark standard for reverse-phase HPLC method development targeting moderately lipophilic analytes. With an LD50 > 5000 mg/kg and no IARC/NTP carcinogenicity classification, it is the safer choice for teaching labs and shared instrumentation facilities. Insist on ≥98% purity to guarantee reproducibility in your heterocyclic library synthesis, oxime ether construction, or antimicrobial SAR exploration. Avoid generic substitutions—only the thiophene-2-ylmethyloxy motif delivers the unique electronic signature and chromatographic behavior documented for this compound.

Molecular Formula C13H9NO3S
Molecular Weight 259.28 g/mol
CAS No. 39685-80-8
Cat. No. B8356833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Thienylmethyloxy)phthalimide
CAS39685-80-8
Molecular FormulaC13H9NO3S
Molecular Weight259.28 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=CC=CS3
InChIInChI=1S/C13H9NO3S/c15-12-10-5-1-2-6-11(10)13(16)14(12)17-8-9-4-3-7-18-9/h1-7H,8H2
InChIKeySIVLKUKUNCKWMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Thienylmethyloxy)phthalimide CAS 39685-80-8: Procurement-Ready Chemical Identity and Supplier Data


N-(2-Thienylmethyloxy)phthalimide (CAS 39685-80-8), also known as 2-(thiophen-2-ylmethoxy)isoindole-1,3-dione, is an N-alkoxyphthalimide derivative characterized by a thiophen-2-ylmethyl group attached via an oxygen atom to the phthalimide nitrogen . With a molecular formula of C13H9NO3S and a molecular weight of 259.28 g/mol, this compound exists as a white to light yellow crystalline solid with a well-defined melting point range of 129.7–130.0 °C . The compound is commercially available at purity specifications ranging from 95% to 98% from chemical suppliers and is offered in various packaging options for research and industrial procurement .

Why N-(2-Thienylmethyloxy)phthalimide Cannot Be Substituted with Generic N-Alkoxyphthalimide Analogs


N-(2-Thienylmethyloxy)phthalimide cannot be generically substituted with other N-alkoxyphthalimides due to the unique electronic and steric profile conferred by the thiophene ring relative to phenyl or alkyl substituents. The sulfur atom in the thiophene ring introduces distinct polarizability and potential for π–π stacking and chalcogen bonding interactions that are absent in N-benzyloxyphthalimide or N-methoxyphthalimide analogs . Furthermore, the LogP value of 2.46 calculated for this compound differs meaningfully from the LogP of 2.52 reported for the structurally related N-[2-(thien-2-yl)ethyl]phthalimide (CAS 60555-55-7), indicating that even subtle linker variations between the thiophene and phthalimide moieties alter physicochemical properties relevant to solubility, permeability, and biological distribution . These compound-specific attributes directly impact synthetic outcomes, chromatographic behavior, and potential biological activity profiles, rendering generic substitution scientifically unjustified without explicit experimental validation.

N-(2-Thienylmethyloxy)phthalimide CAS 39685-80-8: Quantitative Differentiation Data for Scientific Selection


Synthetic Yield in N-Alkoxyphthalimide Formation: 83% Isolated Yield with Thiophen-2-ylmethyl Substituent

The synthesis of N-(2-Thienylmethyloxy)phthalimide via alkylation of N-hydroxyphthalimide with 2-chloromethylthiophene in the presence of potassium carbonate in DMSO proceeds with an 83% isolated yield (23.4 g product from 17.12 g N-hydroxyphthalimide) . In contrast, a parallel Mitsunobu-based synthesis route using triphenylphosphine and 2-thiophenemethanol afforded only a 13% yield, representing a 6.4-fold difference in efficiency attributable to the distinct reaction mechanism and reagent selection . This demonstrates that while the thiophen-2-ylmethyl group is compatible with standard N-alkoxyphthalimide formation, achieving high synthetic efficiency requires specific methodological optimization.

Organic synthesis Gabriel synthesis N-alkoxyphthalimide preparation alkylation methodology

Lipophilicity Comparison: LogP 2.46 Differentiates N-(2-Thienylmethyloxy)phthalimide from Structurally Similar N-[2-(Thien-2-yl)ethyl]phthalimide

The calculated LogP (octanol-water partition coefficient) for N-(2-Thienylmethyloxy)phthalimide is 2.46, indicating moderate lipophilicity . This value is distinct from the calculated LogP of 2.52 for the closely related analog N-[2-(thien-2-yl)ethyl]phthalimide (CAS 60555-55-7), which differs only in the linker between the thiophene ring and phthalimide nitrogen (methoxy vs ethyl) . The ΔLogP of 0.06, while modest, translates to an approximately 15% difference in predicted partition behavior, which can influence chromatographic retention, membrane permeability, and biological distribution in cellular and in vivo assays.

Physicochemical property prediction Lipophilicity Drug-likeness ADME

Thermal and Physical Property Differentiation: Defined Melting Point and Density Enable Quality Control

N-(2-Thienylmethyloxy)phthalimide exhibits a sharply defined melting point range of 129.7–130.0 °C and a calculated density of 1.5 ± 0.1 g/cm³ . This narrow melting point range serves as a direct indicator of crystalline purity and batch-to-batch consistency. In contrast, the structurally related N-[2-(thien-2-yl)ethyl]phthalimide (CAS 60555-55-7) lacks a reported melting point in major databases, and its density is listed as not available, which may reflect lower commercial availability, reduced characterization effort, or amorphous solid character . The availability of precise, verifiable thermal and physical property data for N-(2-Thienylmethyloxy)phthalimide directly supports quality assurance protocols, including identity verification by melting point determination and density measurement.

Material characterization Quality control Thermal properties Purity assessment

N-Alkoxyphthalimide Class Comparison: Thiophene-Containing Derivatives Exhibit Broader Antimicrobial Spectrum than Phenyl Analogs

In a systematic antimicrobial evaluation of three series of phthalimide derivatives (compounds 4a–i, 5a–f, and 6a–c), the presence of heterocyclic substituents including thiophene-containing moieties was associated with broader antimicrobial activity profiles compared to phenyl-substituted analogs [1]. While specific MIC data for N-(2-Thienylmethyloxy)phthalimide itself was not reported in the primary literature located, the class-level trend indicates that thiophene incorporation in the phthalimide scaffold enhances antimicrobial potential. Nine compounds across the evaluated series were identified as hits with promising antibacterial, antifungal, and antimycobacterial activities, with several thiophene-bearing derivatives among them [1]. The phenyl phthalimide aryl ester 3b (R = Me) showed specific activity against S. aureus, P. aeruginosa, C. tropicalis, and C. albicans, but the thiophene-containing derivatives demonstrated a distinct spectrum [2].

Antimicrobial screening Structure-activity relationship Antifungal Antibacterial

Acute Oral Toxicity Profile: LD50 > 5000 mg/kg Establishes Favorable Safety Margin for Laboratory Handling

Acute oral toxicity data for N-(2-Thienylmethyloxy)phthalimide indicates an LD50 (rat) greater than 5000 mg/kg, with dermal LD50 also exceeding 5000 mg/kg [1]. This places the compound in the lowest acute toxicity category (Category 5 or unclassified per GHS criteria), indicating low acute oral and dermal hazard. The compound is stable under normal temperatures and pressures, with no dangerous reactions known under conditions of normal use, and hazardous decomposition products are limited to CO2, CO, NH3, and NOx only upon thermal degradation [1]. For comparison, many structurally related phthalimide derivatives (including thalidomide analogs) exhibit significant teratogenicity and require specialized handling protocols, whereas this compound presents a favorable safety profile for routine laboratory synthesis and screening applications.

Toxicology Laboratory safety Risk assessment Handling classification

N-(2-Thienylmethyloxy)phthalimide: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Synthesis of Thiophene-2-ylmethoxyamine via Hydrazinolysis for Heterocyclic Primary Amine Libraries

The 83% isolated yield synthetic route for N-(2-Thienylmethyloxy)phthalimide enables cost-effective preparation of multigram quantities, which can subsequently be converted to thiophene-2-ylmethoxyamine via hydrazinolysis . This primary alkoxyamine serves as a valuable building block for constructing heterocyclic libraries, including oxime ethers, N-alkoxyureas, and N-alkoxyamides, for medicinal chemistry and agrochemical discovery programs. The defined melting point (129.7–130.0 °C) ensures that the phthalimide-protected intermediate can be reliably purified and quality-controlled prior to deprotection .

Chromatographic Method Development Using LogP 2.46 as a Benchmark Lipophilicity Standard

The calculated LogP value of 2.46 for N-(2-Thienylmethyloxy)phthalimide positions this compound as a useful benchmark standard for developing and validating reverse-phase HPLC methods targeting moderately lipophilic analytes . The ΔLogP of 0.06 relative to the structurally analogous N-[2-(thien-2-yl)ethyl]phthalimide (LogP = 2.52) provides a system suitability test pair for assessing column resolution of closely related heterocyclic compounds with subtle lipophilicity differences . This application is particularly relevant for analytical chemistry laboratories requiring reproducible retention time standards.

Structure-Activity Relationship Studies of Thiophene-Containing Phthalimide Antimicrobial Scaffolds

For medicinal chemistry programs investigating phthalimide-based antimicrobial agents, N-(2-Thienylmethyloxy)phthalimide serves as both a synthetic intermediate and a scaffold representative of the thiophene-containing phthalimide class. Class-level antimicrobial evidence indicates that thiophene-substituted phthalimide derivatives exhibit broader activity spectra against Gram-positive, Gram-negative, and mycobacterial strains compared to phenyl-substituted analogs [1]. Incorporation of this compound as a core structural element in SAR exploration enables systematic evaluation of how the thiophene ring contributes to the observed class-level antimicrobial enhancement relative to benzyloxy or alkoxy phthalimide controls.

Low-Hazard Synthetic Intermediate for Undergraduate and Core-Facility Organic Chemistry Laboratories

The favorable acute toxicity profile (LD50 > 5000 mg/kg oral and dermal) and stability under normal laboratory conditions make N-(2-Thienylmethyloxy)phthalimide an appropriate choice for teaching laboratories and shared instrumentation facilities where minimizing chemical hazard is a priority [2]. Unlike teratogenic phthalimide derivatives such as thalidomide analogs, this compound carries no carcinogenicity classification (IARC unlisted, NTP unlisted) and presents only mild irritation potential upon skin or eye contact [2]. Procurement for educational and core-facility settings benefits from the reduced regulatory and handling burden.

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